molecular formula C11H14O3 B10765897 Galiellalactone

Galiellalactone

Cat. No.: B10765897
M. Wt: 194.23 g/mol
InChI Key: SOIISBQQYAGDKM-QJSROADHSA-N
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Description

Galiellalactone is a secondary fungal metabolite first isolated from the ascomycetes Galiella rufa. It was discovered in dead wood in Chile. The compound has a unique architecture, consisting of a [5,5,6]-fused tricyclic ring system with an α,β-unsaturated lactone ring that acts as a Michael acceptor. This compound is known for its bioactivities, including anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galiellalactone can be synthesized through various methods. One notable approach involves the use of D-mannitol as a starting material. The synthesis includes seven steps, starting with the formation of the core structure through ring-closing enyne metathesis using Grubbs second-generation catalyst, followed by deketalization, oxidative cleavage of the diol, and Wittig olefination .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Galiellalactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring and other functional groups.

    Substitution: Substitution reactions can occur at various positions on the tricyclic ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different bioactivities .

Scientific Research Applications

Galiellalactone has a wide range of scientific research applications:

Mechanism of Action

Galiellalactone exerts its effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. As a Michael acceptor, this compound forms covalent bonds with specific nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly effective in targeting cancer stem cells and reducing their viability .

Comparison with Similar Compounds

    Wortmannin: Another fungal metabolite with a strained ring system that acts as a potent inhibitor of phosphoinositide 3-kinases.

    Epoxomicin: A natural product with a strained ring system that inhibits proteasome activity.

Uniqueness of Galiellalactone: this compound’s unique [5,5,6]-fused tricyclic ring system and its ability to act as a Michael acceptor set it apart from other similar compounds. Its specific inhibition of the STAT3 pathway and its broad range of bioactivities, including anti-tumor and anti-inflammatory properties, highlight its potential as a therapeutic agent .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(4R,7R,9S,11S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one

InChI

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3/t6-,7+,9+,11-/m0/s1

InChI Key

SOIISBQQYAGDKM-QJSROADHSA-N

Isomeric SMILES

C[C@H]1C[C@H]2CC[C@@H]3[C@]2(C(=C1)C(=O)O3)O

Canonical SMILES

CC1CC2CCC3C2(C(=C1)C(=O)O3)O

Origin of Product

United States

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